3-(Dipropylamino)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(Dipropylamino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a dipropylamino group and a trifluoromethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Formation of the Butanoic Acid Backbone: This can be achieved through various methods, such as the reaction of a suitable alkyl halide with a nucleophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions where the dipropylamine is introduced to the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and dipropylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Dipropylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-4,4,4-trifluorobutanoic acid
- 3-(Dipropylamino)-3,3,3-trifluoropropanoic acid
- 3-(Dipropylamino)-4,4,4-trifluoropentanoic acid
Uniqueness
3-(Dipropylamino)-4,4,4-trifluorobutanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the dipropylamino group provides opportunities for diverse chemical interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H18F3NO2 |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-(dipropylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H18F3NO2/c1-3-5-14(6-4-2)8(7-9(15)16)10(11,12)13/h8H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
COTZXBLCMPRRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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